(R)-1-(3-Fluoropropyl)pyrrolidin-3-amine
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Overview
Description
®-1-(3-Fluoropropyl)pyrrolidin-3-amine is a chiral amine compound that features a pyrrolidine ring substituted with a fluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluoropropyl)pyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or chiral resolution techniques to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of ®-1-(3-Fluoropropyl)pyrrolidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Fluoropropyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for the fluoropropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary amines or alcohols.
Scientific Research Applications
®-1-(3-Fluoropropyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(3-Fluoropropyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group may enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Fluoropropyl)pyrrolidin-3-amine: The enantiomer of the compound with potentially different biological activities.
1-(3-Fluoropropyl)pyrrolidine: Lacks the amine group, leading to different chemical and biological properties.
3-Fluoropropylamine: A simpler structure with different reactivity and applications.
Uniqueness
®-1-(3-Fluoropropyl)pyrrolidin-3-amine is unique due to its chiral nature and the presence of both a fluoropropyl group and a pyrrolidine ring. This combination imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H15FN2 |
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Molecular Weight |
146.21 g/mol |
IUPAC Name |
(3R)-1-(3-fluoropropyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C7H15FN2/c8-3-1-4-10-5-2-7(9)6-10/h7H,1-6,9H2/t7-/m1/s1 |
InChI Key |
XKHSXPNTQRAWJC-SSDOTTSWSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)CCCF |
Canonical SMILES |
C1CN(CC1N)CCCF |
Origin of Product |
United States |
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